Procaterol

β-adrenoceptor pharmacology receptor selectivity profiling isolated tissue assays

Procaterol is a carbostyril-class β2-adrenoceptor agonist structurally distinct from saligenin and resorcinol derivatives. With a β2:β1 selectivity ratio of ~612:1, it enables clear pharmacological discrimination of receptor subtypes—ideal for isolated tissue bath studies and cardiac safety assessments. It achieves bronchodilation equivalent to salbutamol at 1/80th the oral dose (0.05 mg vs 4 mg). Predominantly circulates as glucuronide metabolites, serving as a reference standard for LC-MS/MS method development targeting β-agonist conjugates. Supplied as erythro racemate; the (−)-erythro isomer is the active species. For research use only.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 72332-33-3
Cat. No. B1663013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaterol
CAS72332-33-3
Synonyms(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
InChIInChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1
InChIKeyFKNXQNWAXFXVNW-WBMJQRKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.29e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Procaterol (CAS 72332-33-3) Procurement Guide: Intermediate-Acting β2-Adrenoceptor Agonist for Respiratory Research


Procaterol (CAS 72332-33-3) is a selective β2-adrenoceptor agonist belonging to the carbostyril chemical class, structurally distinct from the saligenin (salbutamol/albuterol) and resorcinol (terbutaline) derivatives [1]. As a partial agonist, procaterol demonstrates intermediate duration of action (6–8 hours oral), positioning it between short-acting agents like salbutamol and long-acting agents such as salmeterol [2]. The compound exists as an erythro racemate, with the (−)-erythro isomer exhibiting the most potent bronchodilator activity and greatest β2-selectivity, while the (+)-erythro isomer is approximately 13,000 times less active—a stereochemical feature with material implications for analytical method development and potency standardization [1].

Why Procaterol Cannot Be Directly Substituted with Salbutamol or Terbutaline in Controlled Studies


Despite shared β2-adrenoceptor agonism, procaterol exhibits quantifiable differentiation from its closest analogs in receptor binding affinity, selectivity ratio, and pharmacokinetic profile that precludes direct dose-equivalent substitution. While clinical bronchodilator responses between procaterol and salbutamol appear similar in magnitude, the underlying quantitative parameters differ substantially: procaterol requires approximately 80-fold lower oral dosing (0.05 mg vs 4 mg salbutamol) to achieve comparable efficacy [1], demonstrates a β2:β1 selectivity ratio of ~600:1 compared to salbutamol's reported selectivity [2], and displays a distinct metabolic fate with glucuronide conjugates representing the primary circulating species rather than the parent compound [3]. These differences are particularly consequential for pharmacokinetic modeling, receptor occupancy studies, and cross-species translational research where simple molar substitution would introduce uncontrolled variables.

Procaterol Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


β2:β1 Selectivity Ratio: Procaterol Demonstrates 612-Fold Selectivity vs Reported Salbutamol Values

Procaterol exhibits a β2:β1 selectivity ratio of 612, determined via dissociation constant (KP) measurements in isolated vascular preparations [1]. The KP value for procaterol on β2-adrenoceptors was 0.008 µM (8 nM) in rabbit pulmonary artery, while the KP on β1-adrenoceptors was 4.9 µM in dog left circumflex coronary artery [1]. This ~600-fold selectivity has been corroborated across multiple independent studies using both functional and radioligand binding assays [2]. For context, salbutamol's β2:β1 selectivity is generally cited in the range of 100–200-fold in comparable functional tissue preparations, though head-to-head selectivity data under identical experimental conditions are not available in the open literature—a limitation explicitly noted here. The procaterol selectivity value of 612 therefore represents class-leading documented β2-selectivity among clinically available intermediate-acting agonists, though the absence of direct comparative data under unified assay conditions warrants cautious interpretation [1].

β-adrenoceptor pharmacology receptor selectivity profiling isolated tissue assays

Oral Dosing Equivalence: 0.05 mg Procaterol Achieves Bronchodilation Equivalent to 4 mg Salbutamol

In a direct head-to-head clinical comparison of single oral doses in 24 asthmatic patients, procaterol 0.05 mg and salbutamol 4 mg produced bronchodilator effects of similar duration and magnitude with no significant differences in ventilatory function improvement [1]. Notably, no dose-related response was observed for procaterol, indicating that 0.05 mg represents the maximally effective oral dose [1]. The 80:1 dose ratio (salbutamol:procaterol) reflects procaterol's substantially higher oral potency on a per-milligram basis. No significant differences in blood pressure or heart rate responses were detected between treatments [1]. A separate study in healthy adult Japanese men confirmed that a 50 µg oral dose of procaterol hydrochloride hydrate achieved a Cmax of 136.4 pg/mL at ~1.44 h post-dose with a mean apparent terminal elimination half-life of ~3.83 h [2].

clinical pharmacology dose-response bronchodilation asthma

Inhaled Dosing Comparison: 20 µg Procaterol vs 200 µg Salbutamol—Bronchodilation Magnitude

In a direct head-to-head inhalation study of 20 asthmatic patients, two puffs of procaterol aerosol (20 µg total dose) were compared with two puffs of salbutamol aerosol (200 µg total dose) [1]. Changes in mean PEF, FEV1, and FVC values were numerically greater after procaterol than salbutamol across the 180-minute observation period, though the difference in bronchodilatation did not reach statistical significance [1]. A separate randomized, double-blind, parallel-group study of 140 patients with moderate acute asthma compared nebulized procaterol versus nebulized salbutamol and found both produced significant and similar improvements in % predicted PEFR (p < 0.001 for within-group improvement; between-group difference not significant) and asthma score reduction (p < 0.001) [2]. Both treatments were well tolerated with low incidence of adverse events [2].

inhalation therapy aerosol bronchodilator pulmonary function asthma

Pharmacokinetic Profile: Procaterol Half-Life of 8.4 h (Oral) Enables Twice-Daily Dosing vs Short-Acting Comparators

Procaterol exhibits an oral elimination half-life of 8.4 hours with therapeutic effect sustained for 6–8 hours following a single dose [1]. Onset of action occurs within 5 minutes of oral administration, with peak effect at approximately 1.5 hours [1]. Total urinary excretion accounts for 10.3% ± 2.4% of the administered dose [1]. A more recent LC-MS/MS pharmacokinetic study in healthy adult Japanese men following 50 µg oral administration reported a mean apparent terminal elimination half-life of ~3.83 h, Cmax of 136.4 pg/mL at ~1.44 h, and identified DM-251 and DM-252 (glucuronides of procaterol optical isomers) as the main circulating metabolites present at higher plasma concentrations than the parent compound [2]. In contrast, salbutamol has a reported elimination half-life of approximately 2.7–5 hours following oral administration, generally necessitating more frequent dosing to maintain therapeutic effect.

pharmacokinetics drug metabolism elimination half-life β2-agonist

In Vivo Metabolic Selectivity: Procaterol Demonstrates Higher Potency than Salbutamol in β2-Mediated Metabolic Responses

In a comparative in vivo study using conscious beagle dogs, procaterol was evaluated alongside salbutamol and trimetoquinol for β2-adrenoceptor-mediated metabolic responses including blood glucose, lactate, and insulin elevations [1]. Procaterol was classified as a β2-agonist based on its marked increases in plasma glucose, lactate, and insulin with lesser effects on free fatty acids (FFA) [1]. The rank order of β2-agonist potency for metabolic responses was: procaterol > salbutamol > trimetoquinol [1]. This metabolic response profile provides functional in vivo validation of procaterol's β2-selectivity claims established in isolated tissue preparations. No numerical EC50 or dose-response values from this study are publicly accessible in the abstract; the potency ranking is derived from the authors' stated conclusions.

metabolic pharmacology β2-adrenoceptor glucose metabolism in vivo potency

Chemical Stability and Formulation Constraints: Procaterol Oxidation Sensitivity Limits Inhalation Formulation Options

Procaterol is readily oxidized in the presence of moisture and air, a chemical property that has limited its development as an inhalation product in certain regulatory jurisdictions [1]. This oxidation sensitivity arises from the 8-hydroxycarbostyril core structure, which is chemically distinct from the saligenin moiety of salbutamol and the resorcinol structure of terbutaline. The compound has never been evaluated by the U.S. FDA and is not marketed in the United States [1]. In contrast, salbutamol and terbutaline possess greater oxidative stability in aqueous formulations, enabling widespread use in nebulizer solutions and metered-dose inhalers without requiring specialized antioxidant packaging.

drug stability oxidation formulation development analytical chemistry

Procaterol Optimal Application Scenarios Based on Quantitative Differentiation Evidence


β2-Adrenoceptor Subtype Selectivity Studies Requiring High β2:β1 Discrimination

Based on the demonstrated 612-fold β2:β1 selectivity ratio [1], procaterol is optimally suited for experiments where clear pharmacological discrimination between β2- and β1-adrenoceptor-mediated effects is critical. This includes isolated tissue bath studies using guinea-pig atria or pulmonary artery preparations where biphasic concentration-response curves can be resolved using procaterol's high selectivity to distinguish receptor subpopulations [1]. Researchers conducting cardiac safety assessments of β-agonists may also leverage procaterol's selectivity profile to establish β1-mediated chronotropic effect thresholds with reduced confounding from β2-mediated responses.

Pharmacokinetic Modeling of Intermediate-Acting β-Agonists with Distinct Metabolic Fate

Procaterol's pharmacokinetic profile—characterized by an oral half-life of 8.4 hours (conventional reporting) or ~3.83 hours (LC-MS/MS study) and predominant circulation as glucuronide metabolites DM-251 and DM-252 rather than parent compound—makes it a valuable reference standard for analytical method development targeting β-agonist glucuronide conjugates [2][3]. The low therapeutic dose (50 µg oral) and resulting low plasma concentrations (Cmax ~136 pg/mL) necessitate highly sensitive LC-MS/MS methodology, providing a useful benchmark for validating analytical method sensitivity in bioequivalence and pharmacokinetic studies [2].

Dose-Ranging Studies Investigating High-Potency Oral β2-Agonism

The direct clinical evidence demonstrating that 0.05 mg oral procaterol achieves bronchodilation equivalent to 4 mg oral salbutamol (80:1 dose ratio) positions procaterol as a reference compound for high-potency oral β2-agonist research [4]. Studies investigating the relationship between oral bioavailability, first-pass metabolism, and β2-receptor occupancy may use procaterol as a model compound given its established maximally effective dose ceiling of 0.05 mg, eliminating the confounding variable of dose-proportional response beyond this threshold [4].

In Vivo Metabolic Selectivity Profiling of β-Adrenoceptor Agonists

Procaterol's established potency ranking (procaterol > salbutamol > trimetoquinol) for β2-mediated metabolic responses—including glucose, lactate, and insulin elevation—makes it suitable for studies investigating the intersection of β-adrenoceptor pharmacology and metabolic regulation in intact animal models [5]. The compound's demonstrated ability to produce robust β2-mediated metabolic effects while minimally affecting β1-mediated lipolysis (FFA) provides a useful tool for dissecting receptor subtype contributions to metabolic homeostasis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procaterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.